molecular formula C13H20N2O B2697613 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine CAS No. 358789-73-8

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine

Cat. No.: B2697613
CAS No.: 358789-73-8
M. Wt: 220.316
InChI Key: WCUBDONLPUMSJK-UHFFFAOYSA-N
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Description

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine is a chemical compound with a complex structure that includes a piperidine ring, a methoxy group, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-methylpiperidine with a suitable methoxy-substituted benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation or high-pressure reactions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-piperidin-2-ylmethoxy)-acetic acid
  • 4-(1-Methyl-piperidin-2-ylmethoxy)-benzylamine
  • 4-(1-Methyl-piperidin-2-ylmethoxy)-phenol

Uniqueness

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[(1-methylpiperidin-2-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-9-3-2-4-12(15)10-16-13-7-5-11(14)6-8-13/h5-8,12H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUBDONLPUMSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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